Acetophenone tosylhydrazone
Overview
Description
Acetophenone tosylhydrazone is an organic compound that belongs to the class of tosylhydrazones. Tosylhydrazones are derivatives of hydrazones, which are formed by the reaction of hydrazine with aldehydes or ketones. This compound is specifically derived from acetophenone and tosylhydrazine. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetophenone tosylhydrazone can be synthesized through the reaction of acetophenone with tosylhydrazine. The reaction typically involves mixing acetophenone and tosylhydrazine in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction is catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the tosylhydrazone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the same principles as laboratory synthesis. The process may be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Acetophenone tosylhydrazone undergoes various chemical reactions, including:
Cyclization: In the presence of Brønsted acids, this compound can undergo intramolecular cyclization to form polysubstituted indenes.
Substitution: Tosylhydrazones can participate in substitution reactions, where the tosyl group is replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Magnesium in methanol is commonly used for the reduction of this compound.
Cyclization Catalysts: Brønsted acids, such as TsNHNH2, are used to promote cyclization reactions.
Major Products Formed
Hydrazine Derivatives: Reduction of this compound yields hydrazine derivatives.
Polysubstituted Indenes: Cyclization reactions produce polysubstituted indenes with diverse structures.
Scientific Research Applications
Acetophenone tosylhydrazone has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds, including indenes and hydrazine derivatives
Medicinal Chemistry: Some tosylhydrazone derivatives have shown potential as therapeutic agents against diseases such as cancer.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of acetophenone tosylhydrazone involves its reactivity as an electrophile and alkylation reagent. In cyclization reactions, the compound serves as an electrophile, facilitating the formation of cationic intermediates that lead to the final cyclized products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde tosylhydrazone: Similar to acetophenone tosylhydrazone, this compound is derived from benzaldehyde and tosylhydrazine.
Camphor tosylhydrazone: Derived from camphor and tosylhydrazine, it shares similar reactivity and applications.
Uniqueness
This compound is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical transformations. Its ability to undergo cyclization to form polysubstituted indenes is a notable feature that distinguishes it from other tosylhydrazone derivatives .
Properties
IUPAC Name |
4-methyl-N-[(E)-1-phenylethylideneamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-12-8-10-15(11-9-12)20(18,19)17-16-13(2)14-6-4-3-5-7-14/h3-11,17H,1-2H3/b16-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXFDFCKBMCLGN-DTQAZKPQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4545-21-5 | |
Record name | MLS002919908 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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